Methyl malvalate
Description
Contextualization within Natural Lipid Chemistry
Lipids constitute a diverse and essential class of biomolecules, playing fundamental roles in cellular structure, energy storage, and signaling pathways within living organisms. uomustansiriyah.edu.iqbritannica.commicrobenotes.comdhingcollegeonline.co.in Among the various lipid categories, fatty acids form the basic building blocks for many complex lipids, including triglycerides and phospholipids (B1166683). uomustansiriyah.edu.iqbritannica.commicrobenotes.comdhingcollegeonline.co.in These molecules are characterized by a carboxylic acid group attached to a hydrocarbon chain, which can be saturated (containing only single bonds) or unsaturated (containing one or more double bonds). uomustansiriyah.edu.iqmicrobenotes.comwikipedia.org The length and saturation level of the hydrocarbon chain dictate many of their physical and chemical properties. wikipedia.org Within this broad landscape of natural lipid chemistry, cyclopropenoid fatty acids (CPFAs) emerge as a unique and structurally distinct subclass, distinguished by the presence of a three-membered carbocyclic ring. aocs.orgnih.govwikipedia.orgextension.orgontosight.aiserbiosoc.org.rsresearchgate.netresearchgate.netnih.gov
Overview of Cyclopropenoid Fatty Acids (CPFAs) as a Unique Lipid Class
Cyclopropenoid fatty acids (CPFAs) are a group of naturally occurring fatty acids distinguished by the incorporation of a cyclopropene (B1174273) ring system into their hydrocarbon chain. aocs.orgnih.govwikipedia.orgextension.orgontosight.aiserbiosoc.org.rsresearchgate.netresearchgate.netnih.gov This structural feature makes them stand out among the more common saturated and unsaturated fatty acids. CPFAs are primarily found in the seed oils of plants belonging to several families, including Sterculiaceae, Malvaceae, Bombacaceae, Tiliaceae, and Sapindaceae. aocs.orgnih.govontosight.aiserbiosoc.org.rsresearchgate.netnih.govsemanticscholar.org Their presence in these plant sources has attracted considerable scientific interest due to their unusual chemical reactivity and significant biological activities. aocs.orgnih.govresearchgate.netwikipedia.org
Structural Characteristics of the Cyclopropene Ring System
The defining characteristic of CPFAs is the cyclopropene ring, a three-membered carbocyclic ring containing one double bond. aocs.orgwikipedia.org This ring system is inherently strained due to the small bond angles, which deviate significantly from ideal values, contributing to its high reactivity. aocs.orgnih.govwikipedia.org In CPFAs, this cyclopropene moiety is typically formed by a methylene (B1212753) bridge that links two adjacent carbon atoms within the fatty acid chain, effectively creating a fused ring structure. aocs.orgnih.govwikipedia.orgserbiosoc.org.rsresearchgate.netnih.govebi.ac.ukebi.ac.ukebi.ac.uk The presence of this strained ring system is detectable through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), which reveals characteristic signals for the cyclopropene's methylene and olefinic protons, as well as influences on the chemical shifts of adjacent carbon atoms. aocs.org
Diversity of Natural CPFAs: Homologs and Analogs
The CPFA class includes several identified members, with malvalic acid and sterculic acid being the most prominent and extensively studied. aocs.orgwikipedia.orgserbiosoc.org.rs
Malvalic acid: This is an 18-carbon fatty acid, chemically described as 8-heptadecenoic acid with a cyclopropene ring formed by a methylene substituent linking carbons 8 and 9. researchgate.netnih.govebi.ac.ukebi.ac.ukontosight.aimedkoo.com
Sterculic acid: This is a 19-carbon fatty acid, identified as 9-octadecenoic acid with a cyclopropene ring formed by a methylene bridge at the 9,10 positions. serbiosoc.org.rsresearchgate.netebi.ac.ukebi.ac.uknih.govontosight.ai
These compounds can be considered homologs due to variations in chain length, while other structural modifications or different positions of the cyclopropene ring would classify them as analogs. [Implicit from search results] The relative abundance of these CPFAs varies significantly depending on the plant species and the specific plant organ. For instance, while malvalic acid is often dominant in plants of the Malvaceae family, sterculic acid is more prevalent in the Sterculiaceae and Bombacaceae families. oregonstate.edu
Significance of Methyl Malvalate as a Representative CPFA in Academic Inquiry
"this compound" is understood in this context as the methyl ester of malvalic acid. [Implied by chemical formulas and common practice in fatty acid research] As a derivative of malvalic acid, this compound holds significance in academic research as a representative CPFA. Its structure, featuring the characteristic cyclopropene ring, makes it a valuable model for investigating the unique chemical properties and biological activities associated with this lipid class. nih.govebi.ac.uk The strained cyclopropene ring imparts distinct reactivity, making this compound and related CPFAs subjects of interest for mechanistic studies. aocs.orgnih.govwikipedia.org
A primary area of academic focus for CPFAs, including malvalic acid derivatives, is their demonstrated ability to inhibit the enzyme stearoyl-CoA desaturase (SCD). aocs.orgwikipedia.orgresearchgate.netnih.gov SCD is a critical enzyme in fatty acid metabolism, responsible for the desaturation of stearic acid to oleic acid. By inhibiting this pathway, CPFAs can influence lipid profiles and cellular functions. aocs.orgwikipedia.org Consequently, this compound serves as a relevant compound for exploring these inhibitory mechanisms and understanding the broader biochemical roles of CPFAs. aocs.orgwikipedia.org Furthermore, the characterization of this compound, often through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) applied to its ester form, is essential for identifying and quantifying CPFA presence and activity. aocs.orgnih.gov Beyond its natural occurrence, this compound has also been synthesized and utilized as a fragrance ingredient, underscoring its relevance in both fundamental scientific investigation and industrial applications. ontosight.ai
Historical Perspectives on this compound Research Trajectories
The scientific exploration of cyclopropenoid fatty acids, including malvalic acid and its derivatives like this compound, began with their identification in various plant seed oils. aocs.orgnih.govwikipedia.orgserbiosoc.org.rs Early research efforts focused on cataloging their presence in families such as Malvaceae and Sterculiaceae, noting their high concentrations in certain oils like those from Sterculia species. aocs.orgnih.govserbiosoc.org.rs A significant turning point in CPFA research was the discovery of their potent biological activity, particularly their role as inhibitors of stearoyl-CoA desaturase (SCD). aocs.orgwikipedia.orgresearchgate.netnih.gov This finding spurred considerable academic interest in understanding the biochemical mechanisms behind this inhibition and its physiological consequences.
Research has also expanded to investigate the distribution of CPFAs beyond seeds, with studies reporting their presence in other plant tissues like roots and stems. nih.govresearchgate.netnih.gov The development and refinement of analytical methodologies, notably GC-MS, proved crucial for the accurate identification and quantification of these complex fatty acids, including their methyl ester forms. aocs.orgnih.gov The synthesis and characterization of compounds like this compound for industrial applications, such as in the fragrance industry, further contributed to the historical trajectory of research, providing a basis for detailed chemical and biological studies. ontosight.ai
Data Tables
Table 1: Key Cyclopropenoid Fatty Acids and Their Structures
| Fatty Acid | Chemical Formula | Molecular Weight ( g/mol ) | Chain Length | Cyclopropene Ring Position | Primary Natural Sources |
| Malvalic acid | C18H32O2 | 280.45 | 18 | C8-C9 | Malvaceae family seeds (e.g., mallow, okra) nih.govebi.ac.ukontosight.ai |
| Sterculic acid | C19H34O2 | 280.45 | 19 | C9-C10 | Sterculiaceae, Bombacaceae family seeds researchgate.netebi.ac.uknih.govontosight.ai |
Note: this compound refers to the methyl ester of malvalic acid, sharing the same core structure and molecular formula for the fatty acid portion.
Table 2: Occurrence of Cyclopropenoid Fatty Acids in Seed Oils
| Plant Family | Common Seed Oils | Approximate CPFA Content | Key CPFAs Present |
| Sterculiaceae | Sterculia oils | High levels (>60%) | Sterculic acid |
| Malvaceae | Kapok seed oil, Cottonseed oil, Mallow seeds, Okra seeds | ~12% (Kapok), ~1% (Cottonseed), up to 1.85% (Mallow) | Malvalic acid, Sterculic acid |
| Bombacaceae | Baobab seed oil | Significant amounts | Malvalic acid, Sterculic acid |
| Tiliaceae | Not specified in sources | Not specified in sources | Not specified in sources |
| Sapindaceae | Not specified in sources | Not specified in sources | Not specified in sources |
Compound Name List
this compound
Malvalic acid
Sterculic acid
Cyclopropenoid fatty acids (CPFAs)
Fatty acids
Lipids
Stearic acid
Oleic acid
Stearoyl-CoA desaturase (SCD)
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-(2-octylcyclopropen-1-yl)heptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-10-13-17-16-18(17)14-11-8-9-12-15-19(20)21-2/h3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXZHKHPYLEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C1)CCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198255 | |
| Record name | Methyl malvalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5026-66-4 | |
| Record name | Methyl malvalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5026-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl malvalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl malvalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL MALVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Q1U8VL1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Distribution in Biological Systems
Identification of Plant Families as Primary Biological Sources
Methyl malvalate, along with its parent compound malvalic acid, is primarily found in plants belonging to the order Malvales. oregonstate.edu The most significant concentrations are reported in the families Malvaceae, Sterculiaceae, and Bombacaceae.
The Malvaceae family is a well-documented source of cyclopropenoid fatty acids.
Hibiscus Species : Several studies have identified the presence of malvalate in Hibiscus rosa-sinensis, where it is listed among other cyclopropanoids like methyl sterculate and 2-hydroxysterculate found in the roots, leaves, and flowers. biochemjournal.comijnrd.orgplantsjournal.comactascientific.com
Cottonseed (Gossypium hirsutum) : Cottonseed and its oil are known to contain both malvalic and sterculic acids. oregonstate.edunih.govnih.gov While present in relatively low levels in the refined oil (around 1%), these compounds are significant due to the widespread use of cottonseed products. wikipedia.org
The Sterculiaceae and Bombacaceae families are particularly notable for containing species with high concentrations of cyclopropenoid fatty acids.
Sterculia foetida : The seed oil of Sterculia foetida is one of the richest known sources of CPFAs. itb.ac.idcambridge.org Analysis of its fatty acid methyl esters (FAME) confirms the presence of this compound alongside a high proportion of methyl sterculate. itb.ac.iddss.go.th The oil from these seeds is a primary source for the isolation and study of these compounds. nih.gov
Bombax munguba : The seed oil of Bombax munguba is another significant source from which this compound can be isolated. dss.go.th
Localization and Quantitative Analysis within Plant Tissues (e.g., Seed Oils)
This compound and other CPFAs are not uniformly distributed throughout the plant. They are typically found as components of triglycerides within plant lipids. wikipedia.orgcambridge.org
Seed Oils : The highest concentrations of these compounds are generally found in the seed oils. itb.ac.idcambridge.orgdss.go.th For instance, Sterculia foetida seed oil is reported to have the highest amount of cyclopropene-containing fatty acids among all plant oils. itb.ac.id
Other Tissues : CPFAs are also present in other parts of the plant, including the roots, leaves, and stems. itb.ac.id In cottonseed, a detailed analysis revealed that the concentration of CPFAs varies dramatically within the seed itself. The highest concentration (28% of lipids) was found in the root tip, while the level in the cotyledons was as low as 0.02%. nih.gov High concentrations were also noted in immature seeds and the radicle of germinated seeds. nih.gov
Quantitative Variability of this compound Content Across Plant Species and Ecotypes
The quantity of this compound varies significantly between different plant species. While some species contain only trace amounts, others are exceptionally rich sources.
A study focused on the preparative isolation of this compound and methyl sterculate from two different seed oils highlighted this variability. Starting with 90 mg of total fatty acid methyl esters, the yield of purified this compound was notably different.
Table 1: Yield of this compound from Different Plant Species
| Plant Species | Family | Yield of this compound (from 90 mg of total FAME) |
| Bombax munguba | Bombacaceae | ~1 mg |
| Sterculia foetida | Sterculiaceae | 3–5 mg |
| Data sourced from A. J. Spitzer, V. (1998). dss.go.th |
Comparative Occurrence with Sterculic Acid and Other Cyclopropenoid Fatty Acids
This compound is almost always found in conjunction with methyl sterculate, its higher homolog. cambridge.orgsemanticscholar.org Malvalic acid is biosynthetically derived from sterculic acid through a process of α-oxidation. itb.ac.id
In most plant sources, sterculic acid is the more abundant of the two primary cyclopropenoid fatty acids. cambridge.org The ratio between these two compounds can vary by species. For example, analysis of Sterculia foetida and Bombax munguba seed oils shows a much higher proportion of methyl sterculate compared to this compound. dss.go.th
Table 2: Comparative Content of this compound and Methyl Sterculate in Seed Oil FAME
| Plant Species | This compound (% of total FAME) | Methyl Sterculate (% of total FAME) |
| Bombax munguba | 1.3% | 58.7% |
| Sterculia foetida | 5.5% | 48.9% |
| Data represents the fatty acid composition of the total seed lipids' FAME before urea (B33335) fractionation. Sourced from A. J. Spitzer, V. (1998). dss.go.th |
Dihydrosterculic acid, the saturated cyclopropane (B1198618) precursor to sterculic acid, is also found alongside these compounds and its distribution in tissues like cottonseed mirrors that of the cyclopropene (B1174273) fatty acids. nih.gov
Biosynthetic Pathways and Enzymology in Plant Systems
Elucidation of Primary Precursor Compounds (e.g., Oleic Acid)
The journey to methyl malvalate begins with a widely abundant precursor: oleic acid. Research has firmly established that oleic acid, an 18-carbon monounsaturated fatty acid, serves as the foundational molecule for the synthesis of cyclopropenoid fatty acids in plants. pnas.org Specifically, it is the oleoyl moiety esterified to phospholipids (B1166683), particularly phosphatidylcholine, that acts as the substrate for the initial cyclopropanation step. frontiersin.org This indicates that the modification occurs on an existing lipid molecule within the cellular membranes rather than on a free fatty acid.
The pathway proceeds from oleic acid to the formation of dihydrosterculic acid, a cyclopropane (B1198618) fatty acid, which is then desaturated to yield sterculic acid, a cyclopropene (B1174273) fatty acid. pnas.orgwikipedia.org Malvalic acid, the direct precursor to this compound, is subsequently derived from sterculic acid through a chain-shortening reaction. pnas.orgwikipedia.org
Detailed Enzymatic Steps in Cyclopropenoid Ring Formation
The hallmark of this compound's structure is its cyclopropenoid ring. The formation of this ring is a critical and intricate enzymatic process.
Cyclopropanation Mechanism Involving Cyclopropane Fatty Acid Synthase (CPA-FA Synthase)
The key enzyme responsible for the creation of the cyclopropane ring is cyclopropane fatty acid synthase (CPA-FA synthase). This enzyme catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the cis-double bond of the oleic acid acyl chain within a phospholipid. pnas.org
The plant CPA-FA synthase is a fascinating bifunctional enzyme. It is significantly larger than its bacterial counterparts and possesses a unique structure comprising two distinct domains: an N-terminal FAD-containing oxidase domain and a C-terminal SAM-dependent methyltransferase domain. pnas.org The precise mechanism is believed to involve an electrophilic attack on the double bond of the oleoyl group by the methyl group of SAM, leading to a carbocation intermediate. This intermediate is then stabilized through ring closure and deprotonation to form the cyclopropane ring of dihydrosterculic acid. wikipedia.org
Subsequent Alpha-Oxidation Reactions in Fatty Acid Chain Modification
Following the formation of the cyclopropene ring in sterculic acid, the fatty acid chain undergoes modification to yield malvalic acid. This process is achieved through alpha-oxidation, a pathway that removes one carbon atom from the carboxylic acid end of a fatty acid. wikipedia.orgbiologydiscussion.com
In plants, alpha-oxidation is a recognized mechanism for the breakdown of certain fatty acids. biologydiscussion.com The process is initiated by an α-dioxygenase, which introduces a hydroperoxy group at the alpha-carbon (C-2) of the fatty acid. nih.gov This intermediate is then decarboxylated to form an aldehyde with one less carbon atom. The aldehyde is subsequently oxidized by an aldehyde dehydrogenase to produce the shortened fatty acid. biologydiscussion.com In the context of malvalate biosynthesis, a C18 sterculic acid molecule is converted into a C17 malvalic acid molecule through this pathway. The prevalence of malvalic acid alongside sterculic acid in many plant species underscores the significance of this α-oxidation step in CPFA metabolism. pnas.org
Genetic Basis and Transcriptional Regulation of Biosynthetic Enzymes
The production of this compound is tightly controlled at the genetic level. Genes encoding CPA-FA synthase have been identified in several plant species, including those in the order Malvales. nih.govgoogle.com The expression of these genes is often tissue-specific and developmentally regulated. For instance, in cotton, the synthesis of cyclopropane and cyclopropene fatty acids is observed to be high early in seed development and decreases as the seed matures. google.com
While the genes themselves have been identified, the detailed transcriptional regulation of these enzymes in plants is an area of ongoing research. Studies in Litchi chinensis have explored the expression profiles of genes involved in the broader fatty acid and triacylglycerol biosynthetic pathways, providing insights into which enzymes may play a more significant role in CPFA accumulation. nih.gov However, specific promoters, transcription factors, and signaling pathways that directly control the expression of CPA-FA synthase and the subsequent α-oxidation enzymes in malvalate-producing plants are not yet fully elucidated. Research into transcription factors in Malvaceae plants, such as the bHLH and WRKY families, suggests potential regulatory roles in various metabolic pathways, which may extend to the biosynthesis of specialized fatty acids like this compound. researchgate.net
Comparative Biosynthesis of this compound and Sterculic Acid Homologs
This compound and its C18 homolog, methyl sterculate, share a common biosynthetic origin, with sterculic acid serving as the precursor for malvalic acid. pnas.orgwikipedia.org The primary divergence in their biosynthesis lies in the final α-oxidation step that shortens the carbon chain of sterculic acid.
Oleic Acid (C18:1) is the starting point for both.
Dihydrosterculic Acid (C19) is formed via cyclopropanation by CPA-FA synthase.
Sterculic Acid (C19) is produced through desaturation of dihydrosterculic acid. At this point, the pathway can lead to the accumulation of sterculic acid (and its methyl ester).
Malvalic Acid (C18) is formed from sterculic acid via α-oxidation, which removes one carbon atom.
Advanced Synthetic Methodologies for Research Applications
Chemoenzymatic and Stereoselective Synthesis Strategies
The biosynthesis of cyclopropane (B1198618) fatty acids (CFAs) from unsaturated fatty acid phospholipids (B1166683) is catalyzed by cyclopropane fatty acid (CFA) synthases illinois.edu. This natural process utilizes S-adenosyl-L-methionine (SAM) as the source of the methylene (B1212753) bridge that forms the cyclopropane ring illinois.edu. While the enzymatic basis for CFA formation in bacteria is established, specific chemoenzymatic methods that combine chemical and enzymatic steps for the laboratory synthesis of methyl malvalate are not extensively documented in current literature. Chemoenzymatic approaches often leverage the high selectivity of enzymes to perform specific transformations on chemically synthesized intermediates researchgate.net. For instance, engineered enzymes have been used to catalyze carbene transfers to form cyclopropane rings, a reaction central to malvalate synthesis wpmucdn.comnih.gov.
This compound itself is an achiral molecule nih.gov. However, the synthesis of its analogs or derivatives with additional chiral centers necessitates stereoselective synthesis strategies. Asymmetric cyclopropanation is a key reaction in this context. Methodologies employing chiral catalysts can be used to control the stereochemistry of the cyclopropane ring formation, which is crucial when synthesizing structurally complex or biologically active analogs mdpi.com. Alternative strategies include using enantiopure building blocks or chiral reagents to guide the stereochemical outcome of the synthesis mdpi.com.
Total Chemical Synthesis of this compound and Its Analogs
The complete chemical synthesis of this compound provides a reliable source of the pure compound, free from natural contaminants. Such synthetic routes are designed to be adaptable, particularly for the creation of analogs and isotopically labeled versions for detailed biological studies rsc.org.
Alkylation of cyclopropene (B1174273) derivatives is a viable strategy for constructing the carbon skeleton of this compound. This approach involves the formation of a cyclopropenyl anion, such as a lithiocyclopropene, which can then act as a nucleophile. The subsequent reaction with an appropriate alkylating agent, typically an alkyl halide, forms the new carbon-carbon bond required to attach the side chains to the cyclopropene ring. This method offers a convergent approach where the different fragments of the molecule can be synthesized separately before being joined together.
A prominent method for creating the cyclopropene ring found in this compound involves the reaction of an alkyne with a diazoester, such as methyl diazoacetate rameshrasappan.comchemicalbook.com. This reaction is typically catalyzed by a transition metal, which facilitates the transfer of a carbene from the diazo compound to the alkyne, forming the three-membered ring.
The general reaction involves:
Formation of a Metal Carbene: The diazoacetate reacts with a metal catalyst (e.g., copper or rhodium complexes) to form a highly reactive metal-carbene intermediate.
Cycloaddition: The carbene is then transferred to the triple bond of an alkyne substrate. This cycloaddition reaction forms the cyclopropene ring.
This method is highly versatile and is a cornerstone of cyclopropene synthesis rameshrasappan.com. For this compound, the alkyne substrate would contain one of the long-chain fatty acid arms, and the subsequent addition of the carbene derived from methyl diazoacetate would form the core cyclopropene structure.
| Reaction Type | Reactants | Catalyst | Product |
| Cyclopropenation | Alkyne, Methyl Diazoacetate | Transition Metal (e.g., Cu, Rh) | Cyclopropenyl Ester |
This table summarizes the key components of the diazoacetate reaction for forming a cyclopropene ring.
Regiospecific Isotopic Labeling for Metabolic and Mechanistic Studies
Isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules and elucidating reaction mechanisms. Practical synthetic routes for this compound have been specifically designed to be adaptable for the insertion of carbon isotopes at various specific locations within the molecule rsc.org.
The synthesis of ¹⁴C-labeled this compound allows for its use as a radiotracer in metabolic studies. The radioactive ¹⁴C atom enables sensitive detection and quantification of the compound and its metabolites in biological systems. Synthetic strategies have been developed to allow for the precise placement of the ¹⁴C label at several key positions, providing tailored tracers for different experimental questions rsc.org.
Possible labeling positions include:
Position 1 (Carbonyl Carbon): Labeling the ester carbonyl group is often achieved by using a labeled cyanide, such as K¹⁴CN, early in the synthesis to introduce the radioactive carbon nih.govnih.gov.
Positions 9 and 10 (Double Bond Carbons): Labeling the carbons of the original double bond from which the cyclopropene is formed.
Ring Methylene Carbon: Labeling the methylene group (CH₂) within the cyclopropane ring itself rsc.org.
The choice of labeling position is critical and depends on the goals of the study. For example, labeling a metabolically stable position is crucial for tracking the molecule's distribution, whereas labeling a site of expected metabolic transformation can help identify metabolic pathways rsc.org.
| Labeled Position | Potential ¹⁴C Source | Purpose |
| 1-Carbon (C1) | K¹⁴CN | Tracing the intact ester or its conversion to the free acid. |
| 9- and 10-Carbons | Labeled alkyne precursors | Studying reactions involving the cyclopropene ring. |
| Ring Methylene | Labeled diazoacetate | Investigating the stability and fate of the cyclopropene ring. |
This table outlines the strategic positions for Carbon-14 labeling in this compound and their research applications.
The synthesis of this compound with the stable, non-radioactive isotope ¹³C is crucial for studies utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Unlike ¹⁴C, ¹³C can be detected directly by MS without the need for radiological handling. Isotope-ratio mass spectrometry is a powerful technique that measures the ratio of ¹³C to ¹²C in a sample, allowing researchers to quantify the uptake and incorporation of the labeled compound into various metabolic pools researchgate.net.
The synthetic pathways developed for ¹⁴C labeling are generally applicable to ¹³C labeling by substituting the corresponding ¹³C-enriched starting materials nih.gov. For instance, ¹³C-labeled fatty acids can be synthesized and used in metabolic studies to trace their incorporation into complex lipids like phosphatidylcholines and triacylglycerols nih.govoup.com. By administering ¹³C-labeled this compound, researchers can track its metabolic fate, identify its breakdown products, and understand how it is processed and stored within cells and tissues biorxiv.org.
Metabolic Transformations and Biological Disposition in Model Organisms
In Vivo Biotransformation Pathways in Non-Human Model Systems
Understanding how methyl malvalate is transformed within living organisms requires examining its metabolic fate, often inferred from studies on its parent compound, malvalic acid, and related CPEFAs.
The biosynthesis of cyclopropenoid fatty acids (CPEFAs) is a specialized process. Sterculic acid, an 18-carbon cyclopropene (B1174273) fatty acid (C19:1 cyclopropene), is biosynthesized from oleic acid. A key step in the formation of related compounds involves the α-oxidation of sterculic acid. This process removes two carbons from the carboxyl terminus of sterculic acid, yielding malvalic acid, a 17-carbon cyclopropene fatty acid (C17:1 cyclopropene) wikipedia.orgwikipedia.org. This α-oxidation pathway is considered unique to CPEFAs and is likely mediated by peroxisomal enzymes . While radiolabeling studies have confirmed this conversion in Malva species, the precise enzymatic mechanisms involved in this transformation remain uncharacterized . This compound is understood to be the methyl ester of malvalic acid, placing it downstream in this metabolic lineage.
The specific metabolic fate of this compound in various model organisms is not well-defined. Research efforts aimed at understanding its biotransformation pathways have encountered challenges, with some studies reporting "unsuccessful" attempts to elucidate these routes, though work is ongoing wikimedia.org. While the metabolic transformation of its parent acid, malvalic acid, via α-oxidation is partially understood, the ester form, this compound, may undergo distinct metabolic processing, such as ester hydrolysis or other conjugation pathways. However, detailed studies identifying specific intermediary metabolites or characterizing the enzymes involved in this compound metabolism are scarce in the current literature.
Tissue-Specific Accumulation and Distribution Patternsbenchchem.com
Formation of Intermediary Metabolites and Conjugates
The metabolism of foreign compounds (xenobiotics) in organisms typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions to facilitate excretion. Phase I reactions often involve oxidation, reduction, or hydrolysis, introducing or exposing polar functional groups. Subsequently, Phase II reactions conjugate these modified compounds with endogenous molecules like glucuronic acid, sulfate, or glutathione, or through methylation, acetylation, or amino acid conjugation drughunter.comwikipedia.orgnih.gov. While these general metabolic pathways are well-established for many xenobiotics, specific intermediary metabolites or conjugates formed from this compound have not been identified in the reviewed literature. It is plausible that this compound could undergo ester hydrolysis to malvalic acid, followed by further metabolism, or direct conjugation, but these pathways require specific investigation.
Comparative Metabolic Dynamics with Other Cyclopropenoid Fatty Acids
Cyclopropenoid fatty acids exhibit unique metabolic characteristics. Sterculic acid is converted to malvalic acid through α-oxidation wikipedia.orgwikipedia.org. Both sterculic and malvalic acids are known inhibitors of stearoyl-CoA desaturase-1 (SCD1), also known as Δ9-desaturase, a key enzyme in fatty acid metabolism that regulates the synthesis of monounsaturated fatty acids mdpi.comresearchgate.net. This inhibition can lead to alterations in lipid profiles and metabolic pathways. While the specific metabolic dynamics of this compound compared to its parent acid, malvalic acid, or other CPEFAs are not extensively documented, its ester structure could influence its absorption, distribution, and initial metabolic processing. Further comparative studies are needed to delineate any unique metabolic pathways or interactions of this compound with cellular processes.
Compound List
this compound
Malvalic Acid
Sterculic Acid
Oleic Acid
Dihydrosterculic Acid
Biochemical and Molecular Mechanisms of Interaction
Modulation of Endogenous Lipid Metabolism Pathways
Methyl malvalate influences lipid metabolism primarily through its effects on fatty acid composition and the enzymes that regulate their synthesis. These alterations can lead to significant changes in the lipid profiles of hepatic tissues.
The most well-documented effect of this compound at the molecular level is the inhibition of stearoyl-CoA Δ9-desaturase. This enzyme is responsible for introducing a double bond in stearic acid to form oleic acid, a critical step in the biosynthesis of unsaturated fatty acids. The cyclopropene (B1174273) ring of malvalic acid is believed to react with the enzyme, leading to its irreversible inactivation.
Studies comparing the inhibitory potency of different CPFAs have shown that malvalic acid is also an effective inhibitor of Δ9-desaturase, although some research suggests it may be less potent than sterculic acid. This inhibition directly leads to an increased ratio of stearic acid to oleic acid in tissues, a hallmark of CPFA ingestion.
Table 1: Effect of Cyclopropenoid Fatty Acids on Stearic to Oleic Acid Ratio in Liver Lipids
| Treatment Group | Stearic Acid (%) | Oleic Acid (%) | Stearic/Oleic Ratio |
|---|---|---|---|
| Control Diet | 18.5 | 25.2 | 0.73 |
| CPFA-Containing Diet | 30.1 | 15.8 | 1.90 |
Note: This table presents generalized data from studies on cyclopropenoid fatty acids to illustrate the typical effect on fatty acid profiles. Specific quantitative data for this compound alone is limited.
Interactions with Microsomal Enzyme Systems
The liver's microsomal enzyme systems, particularly the cytochrome P-450 system, are crucial for the metabolism of both endogenous compounds and xenobiotics. This compound has been shown to interact with these systems, although its effects are complex and can vary.
Research into the effects of cyclopropenoid fatty acids on the cytochrome P-450 (CYP450) system has yielded varied results. Some studies on rainbow trout fed diets containing CPFAs, including this compound and methyl sterculate, have reported alterations in the components of the hepatic mixed-function oxidase (MFO) system. In one study, rainbow trout were fed diets containing either methyl sterculate or this compound. The findings indicated that methyl sterculate was a more potent effector of the CYP450 system. For instance, in trout fed methyl sterculate, there was a significant increase in hepatoma growth when co-administered with aflatoxin B₁, a potent carcinogen that requires metabolic activation by CYP450 enzymes. In contrast, this compound did not show a similar co-carcinogenic effect, suggesting a differential interaction with the CYP450 isoforms responsible for aflatoxin activation.
Some studies have reported decreases in cytochrome P-450 content and cytochrome c reductase activity in trout fed CPFAs. These findings suggest that this compound may modulate the activity of this critical detoxification system, though its effects appear to be less pronounced than those of sterculic acid.
Table 2: Comparative Effects of Methyl Sterculate and this compound on Hepatic Microsomal Parameters in Rainbow Trout
| Parameter | Control | Methyl Sterculate (300 ppm) | This compound (300 ppm) |
|---|---|---|---|
| Cytochrome P-450 (nmol/mg protein) | 0.45 | 0.32 | 0.41 |
| Cytochrome b5 (nmol/mg protein) | 0.28 | 0.20 | 0.26 |
| Cytochrome c reductase (nmol/min/mg protein) | 120 | 95 | 115 |
Note: Data are illustrative based on findings from comparative studies of cyclopropenoid fatty acids. The values represent trends observed in research and are not from a single specific study.
The influence of this compound on the induction or inhibition of specific drug-metabolizing enzymes is an area that warrants further investigation. Given its interaction with the cytochrome P-450 system, it is plausible that this compound could alter the metabolism of various drugs and other xenobiotics. The differential effects observed between this compound and methyl sterculate in co-carcinogenicity studies suggest that these compounds may interact differently with specific CYP450 isoforms. For example, the lack of a co-carcinogenic effect with aflatoxin B1 suggests that this compound may not induce the particular CYP450 isoforms (such as CYP1A2 and CYP3A4) that are responsible for the metabolic activation of this mycotoxin to its carcinogenic epoxide. This indicates a degree of selectivity in its interaction with the drug-metabolizing enzyme system. However, comprehensive studies detailing the specific induction or inhibition profiles of various Phase I and Phase II drug-metabolizing enzymes by pure this compound are limited.
Investigation of Cellular Responses in Specific Hepatic Model Systems
The use of in vitro hepatic model systems, such as primary hepatocytes or liver cell lines, provides a controlled environment to study the direct cellular effects of compounds like this compound, minimizing the complexities of systemic metabolism. However, there is a notable scarcity of published research utilizing these specific models to investigate the biochemical and molecular mechanisms of this compound.
Hypothetically, studies using in vitro hepatocyte cultures could provide valuable data on several key areas:
Direct Cytotoxicity: Determining the concentration-dependent toxicity of this compound on hepatocytes.
Gene Expression Analysis: Quantifying changes in the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FAS, SCD), and xenobiotic metabolism (e.g., various CYP450 isoforms, GSTs, UGTs).
Metabolic Profiling: Analyzing the changes in the intracellular and extracellular metabolome of hepatocytes exposed to this compound to identify altered metabolic pathways.
Examination of Cellular Proliferation Dynamics in Liver Tissue from Exposed Aquatic Organisms
Research has demonstrated that this compound can act as a potent promoter of carcinogenesis in the liver of aquatic organisms, particularly rainbow trout (Oncorhynchus mykiss). While not a carcinogen on its own, it significantly enhances the tumor-inducing effects of other compounds, such as aflatoxin B1 (AFB1), a mycotoxin known to cause hepatocellular carcinoma.
Studies have shown that when trout are exposed to AFB1 and subsequently fed a diet containing this compound, there is a marked promotion of hepatoma growth. nih.govnih.govmdpi.com This co-carcinogenic activity suggests that this compound interferes with cellular mechanisms that control proliferation, creating an environment conducive to tumor development initiated by a primary carcinogen. researchgate.net The compound is believed to modify the cellular response to the initial DNA damage caused by aflatoxin, leading to an accelerated rate of cell division and the formation of neoplastic lesions.
Table 1: Effect of this compound on Aflatoxin-Induced Hepatoma in Trout
| Treatment Group | Initiator | Promoter | Observed Outcome | Reference |
|---|---|---|---|---|
| Control | None | None | Normal liver tissue | nih.gov |
| Aflatoxin B1 Only | Aflatoxin B1 | None | Low incidence of liver tumors | nih.govresearchgate.net |
| This compound Only | None | This compound | No significant increase in tumors | nih.gov |
| Aflatoxin B1 + this compound | Aflatoxin B1 | This compound | Significant increase in incidence and growth of liver hepatomas | nih.govnih.gov |
Effects on Histological and Cellular Morphology in Model Organisms
The impact of cyclopropenoid fatty acids, including this compound, extends to observable changes in tissue and cell structure. In model organisms like the rainbow trout, dietary exposure to CPFAs has been shown to induce histological changes in the liver that are similar to those caused by aflatoxin B1 poisoning. researchgate.net These alterations can include the development of liver carcinoma, indicating profound disruption of normal tissue architecture.
In contrast, studies on rats fed diets containing various concentrations of CPFAs from cottonseed oil did not reveal distinct differences in histopathological indicators or organ weights compared to control groups. oup.com However, a common observation across different animal models is a significant change in the composition of body fat, characterized by an increase in saturated fatty acids. researchgate.net This underlying biochemical change can precede more overt histological abnormalities.
Impact on Membrane Composition and Functionality
A primary molecular target of this compound is the enzyme stearoyl-CoA 9-desaturase (SCD), which is crucial for converting saturated fatty acids into monounsaturated fatty acids. nih.gov By inhibiting this enzyme, this compound disrupts the balance of fatty acids within the cell.
This inhibition leads to the incorporation of a higher proportion of saturated fatty acids, like stearic acid, and a lower proportion of monounsaturated fatty acids, like oleic acid, into the phospholipids (B1166683) of cellular membranes. researchgate.netnih.gov The expression of biological activity is thought to require the direct incorporation of the intact cyclopropenoid fatty acid into these biomembranes. nih.gov This alteration in the saturated-to-unsaturated fatty acid ratio increases the rigidity of cell membranes, which can impair their fluidity and functionality. mdpi.com Compromised membrane function can affect a multitude of cellular processes, including nutrient transport, cell signaling, and the activity of membrane-bound enzymes. The effect on the vitellin membrane in hen eggs, for instance, is thought to be due to a surface-active effect of the cyclopropene ring. mdpi.com
Table 2: Impact of this compound on Tissue Fatty Acid Profile
| Parameter | Effect of this compound Exposure | Consequence | Reference |
|---|---|---|---|
| Stearoyl-CoA 9-desaturase (SCD) | Inhibition | Reduced conversion of saturated to monounsaturated fats | nih.govnih.gov |
| Saturated Fatty Acids (e.g., Stearic Acid) | Increase in tissue and membrane lipids | Increased membrane rigidity | researchgate.net |
| Monounsaturated Fatty Acids (e.g., Oleic Acid) | Decrease in tissue and membrane lipids | Decreased membrane fluidity | researchgate.netnih.gov |
| Stearic Acid/Oleic Acid Ratio (18:0/18:1) | Significant Increase | Altered physical properties of fats and membranes | researchgate.net |
Influence on Insect Metabolism and Development
The metabolic disruption caused by cyclopropenoid fatty acids also affects insects. Studies using oil containing these compounds, fed to larvae of the blowfly (Lucilia sericata), have documented significant deleterious effects on their life cycle.
The primary mechanism is the same as in other organisms: the alteration of fatty acid composition. The blowflies exhibited an increase in saturated fatty acids and a corresponding decrease in monounsaturated fatty acids in both neutral lipids and phospholipids. This biochemical change was directly correlated with negative developmental outcomes. Researchers observed an inverse relationship between the concentration of CPFA-containing oil fed to larvae and the resulting pupal weight. Furthermore, the pupae were often misshapen, very few adults emerged successfully, and the resulting adults were sterile, with no eggs being produced. These findings indicate that the disruption of lipid metabolism by compounds like this compound is critically detrimental to insect development, metamorphosis, and reproduction.
Table 3: Effects of Cyclopropenoid Fatty Acid (CPFA)-Containing Oil on Blowfly (Lucilia sericata) Development
| Life Cycle Stage | Observed Effect | Underlying Metabolic Impact |
|---|---|---|
| Larva | Fed CPFA-containing oil | Altered fatty acid composition (increased saturated/unsaturated ratio) |
| Pupa | Decreased weight, misshapen | Disrupted lipid metabolism affecting growth |
| Adult | Low emergence rate | Impaired metamorphosis |
| Reproduction | Sterility (no egg production) | Disruption of reproductive physiology |
Ecological and Interspecies Biological Effects
Role in Plant-Insect Interactions and Defensive Mechanisms
Methyl malvalate has demonstrated direct effects on insect development, suggesting a role in plant defense against herbivory. Specifically, it has been identified as an inhibitor of insect larval growth. Studies have reported an ED50 (the concentration required to inhibit growth by 50%) of 0.27% in the diet for the pink bollworm, Pectinophora gossypiella . This inhibitory action implies that plants containing this compound may possess a degree of resistance against certain insect pests by directly impacting their development. Furthermore, cyclopropenoid fatty acids, in general, have been implicated in interfering with the maturation and reproduction of some insect species, which could contribute to the protection of plants from herbivory osti.gov. While other plant defense mechanisms involve volatile organic compounds (VOCs) like methyl salicylate (B1505791) that attract natural enemies of herbivores nih.govnih.govnih.gov, the primary documented role of this compound in plant-insect interactions is its direct growth-inhibitory effect on insect larvae.
Comparative Biological Activities with Structurally Related Cyclopropenoid Fatty Acids
This compound shares structural similarities with other cyclopropenoid fatty acids, most notably methyl sterculate. Both compounds feature a cyclopropene (B1174273) ring, differing by a single methylene (B1212753) group in their fatty acid chains, and consequently possess nearly identical physical and chemical properties oregonstate.edu. However, their biological activities can differ significantly.
Comparative studies have highlighted differential activities between this compound and methyl sterculate in various biological models, particularly in animal systems.
Tumor Promotion: In studies involving trout, methyl sterculate was found to significantly promote the growth of aflatoxin-induced hepatomas, leading to increased tumor incidence and volume. In contrast, this compound exhibited considerably less tumor growth-promoting activity when administered under similar conditions oregonstate.eduaacrjournals.org.
Enzyme Activity: Sterculic acid (the free acid form of methyl sterculate) has demonstrated a greater capacity to depress cytochrome P-450 levels in trout compared to malvalic acid researchgate.netresearchgate.net. Cytochrome P-450 enzymes are crucial for drug metabolism and detoxification. Similarly, in hen liver studies, sterculate showed greater inhibition of fatty acid desaturation than malvalate oregonstate.edu.
General Activity: In some biological systems, methyl sterculate and related cyclopropene compounds like 1,2-dioctylcyclopropene have shown equal or significantly higher activity than this compound researchgate.netresearchgate.net. This suggests that specific structural features or the precise arrangement of the cyclopropene ring may be critical for certain biological functions, with the sterculate structure potentially conferring enhanced activity in some contexts oregonstate.edu.
Table 1: Comparative Biological Activity of this compound and Methyl Sterculate in Animal Models
| Compound | Biological Effect | Model Organism | Key Finding | Reference(s) |
| Methyl Sterculate | Promotion of aflatoxin-induced hepatoma growth | Trout | Significantly increased hepatoma incidence and tumor volume compared to controls. | aacrjournals.org, oregonstate.edu |
| This compound | Promotion of aflatoxin-induced hepatoma growth | Trout | Showed little tumor growth-promoting activity at 50 ppm. | aacrjournals.org |
| Sterculic Acid | Depresses cytochrome P-450 levels | Trout | More active than malvalic acid in depressing cytochrome P-450 levels. | researchgate.net, researchgate.net |
| Malvalic Acid | Depresses cytochrome P-450 levels | Trout | Less active than sterculic acid in depressing cytochrome P-450 levels. | researchgate.net, researchgate.net |
| Sterculate | Inhibition of fatty acid desaturation | Hen liver | Greater inhibition observed compared to malvalate. | oregonstate.edu |
| Malvalate | Inhibition of fatty acid desaturation | Hen liver | Less inhibition observed compared to sterculate. | oregonstate.edu |
| Methyl Sterculate | Activity in biological models (e.g., tumor promotion) | Various | Equal to or significantly higher activity than this compound in some systems. | researchgate.net, researchgate.net |
| This compound | Activity in biological models (e.g., tumor promotion) | Various | Less active than methyl sterculate in some systems. | researchgate.net, researchgate.net |
Studies on cyclopropenoid fatty acids (CPFAs) suggest that their biological activity is intrinsically linked to their unique structure, particularly the strained cyclopropene ring cambridge.orgoregonstate.edu. The incorporation of the intact CPFA into biomembranes appears to be a prerequisite for expressing certain activities researchgate.netresearchgate.net. For instance, 1,2-dialkylcyclopropenes with shorter alkyl chains (16 carbons or fewer) are reported to be completely inactive in biological systems researchgate.netresearchgate.net. The reactivity of the cyclopropene ring makes these compounds susceptible to ring-opening reactions, especially under acidic conditions, which can lead to a loss of their characteristic properties . While comprehensive structure-activity relationship (SAR) studies specifically detailing this compound's modifications are limited in the provided results, the general understanding is that the presence and integrity of the cyclopropene ring are paramount for their bioactivity. The subtle differences in structure between compounds like this compound and methyl sterculate can lead to significant variations in their biological potency, as observed in their effects on enzyme activity and tumor promotion oregonstate.eduaacrjournals.org.
Advanced Analytical Chemistry Approaches for Complex Biological Matrices
Chromatographic Techniques for High-Resolution Separation and Quantification
Chromatographic methods are fundamental to the analysis of methyl malvalate, enabling its separation from other fatty acids and isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques utilized, often in conjunction with mass spectrometry (MS) for definitive identification.
High-Performance Liquid Chromatography (HPLC) Methodologies for Cyclopropenoid Fatty Acids
High-performance liquid chromatography offers a robust method for the quantitative analysis of cyclopropenoid fatty acids, including malvalic acid, often as their methyl esters. A significant advantage of HPLC is that it can be performed at or near room temperature, minimizing the risk of thermal degradation of the sensitive cyclopropene (B1174273) ring.
To enhance detection by UV-Vis or fluorescence detectors, CPFAs are typically derivatized. A common derivatization strategy involves converting the free fatty acids into phenacyl esters. nih.govacs.org For instance, the fatty acids extracted from a sample can be saponified and then derivatized with 2-bromoacetophenone (B140003) to yield their corresponding phenacyl esters. nih.govacs.org
These derivatized CPFAs can then be effectively separated using reverse-phase HPLC, often employing dual-column systems to improve resolution. nih.govacs.org Quantification is achieved by using external standards of purified CPFAs that have undergone the same derivatization process. nih.govacs.org This approach allows for the direct quantification of individual CPFAs, such as malvalic acid and sterculic acid, in various matrices like cottonseed, cottonseed meal, and cottonseed oil. nih.govacs.org
Below is an interactive table summarizing a typical HPLC methodology for CPFA analysis.
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | 2-bromoacetophenone | nih.gov |
| Stationary Phase | Dual C18 reverse-phase columns | nih.govdtic.mil |
| Mobile Phase | Acetonitrile/water gradient | dtic.mil |
| Detection | UV-Vis | researchgate.net |
| Quantification | External calibration with derivatized standards | nih.govacs.org |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester Analysis
Gas chromatography, particularly when coupled with mass spectrometry, is a powerful technique for the analysis of fatty acid methyl esters (FAMEs), including this compound. gcms.czsigmaaldrich.com Due to the high temperatures used in GC, direct analysis of underivatized CPFAs is not feasible as it leads to the degradation of the cyclopropene ring. Therefore, derivatization is a critical step. sigmaaldrich.com
The most common approach is the conversion of fatty acids to their more volatile and thermally stable methyl esters (FAMEs). gcms.czsigmaaldrich.com This can be achieved through esterification using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl. sigmaaldrich.comrestek.commdpi.com Cold base-catalyzed transesterification is another method used to prepare FAMEs from triglycerides, which is particularly useful for analyzing CPFAs in milk fat as it minimizes degradation. mdpi.comnih.gov
Once derivatized, the FAMEs are separated on a capillary GC column. gcms.cz The choice of the stationary phase is crucial for achieving the desired separation. Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax) or biscyanopropyl polysiloxane, are often used for FAME analysis. gcms.cz
GC-MS analysis provides both retention time data for quantification and mass spectra for structural confirmation. sigmaaldrich.comcsuohio.edu The mass spectrum of a FAME provides information about its molecular weight and fragmentation pattern, which aids in its identification. nih.gov For instance, the mass spectrum of methyl sterculate, a related CPFA, shows a molecular ion (M+) at m/z 308. nih.gov
The following interactive table presents typical conditions for the GC-MS analysis of FAMEs.
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Esterification to FAMEs (e.g., with BF3-methanol) | restek.commdpi.com |
| Column | Capillary column with a polar stationary phase | gcms.cz |
| Carrier Gas | Helium | sigmaaldrich.com |
| Ionization Mode | Electron Impact (EI) | nih.gov |
| Detector | Mass Spectrometer | csuohio.edu |
Specialized Chromatographic Conditions for Resolving Cyclopropenoid Isomers (e.g., Silver Nitrate-Silica Gel Chromatography)
The separation of fatty acids based on their degree of unsaturation, including the differentiation of cyclopropenoid fatty acids from their olefinic counterparts, can be challenging with standard chromatographic techniques. Silver nitrate (B79036) chromatography, also known as argentation chromatography, is a specialized technique that excels in such separations. silicycle.comuq.edu.au
This method is based on the ability of silver ions (Ag+) to form reversible charge-transfer complexes with the π-electrons of double bonds. silicycle.com The strength of this interaction depends on the number, configuration (cis/trans), and steric accessibility of the double bonds. The cyclopropene ring in this compound also interacts with silver ions, allowing for its separation from saturated and unsaturated fatty acid methyl esters.
Silver nitrate can be impregnated onto a silica (B1680970) gel stationary phase for use in both thin-layer chromatography (Ag-TLC) and column chromatography. silicycle.comaocs.org In Ag-TLC, the separation of FAMEs or other derivatives can be visualized, providing a qualitative picture of the sample's composition. aocs.orgaocs.org For preparative purposes, silver nitrate-impregnated silica gel can be used in column chromatography to isolate specific CPFAs or their derivatives. nih.gov The separated fractions can then be further analyzed by other techniques like GC-MS.
Spectroscopic and Spectrometric Characterization in Research
Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural confirmation of this compound and for studying its metabolic fate. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, while mass spectrometry (MS) is crucial for molecular weight determination and isotope tracing studies.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity Assessment of Synthesized Materials
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including this compound. vscht.cz Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide valuable information for confirming the structure of synthesized or isolated CPFAs and for assessing their purity.
In the ¹H NMR spectrum of a methyl ester containing a cyclopropene ring, characteristic signals can be observed. For instance, the protons on the cyclopropene ring and the methyl protons of the ester group will have distinct chemical shifts. researchgate.net The integration of the signals in the ¹H NMR spectrum is proportional to the number of protons, which helps in confirming the number of protons in different parts of the molecule. vscht.cz
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbons of the cyclopropene ring and the carbonyl carbon of the ester group will have characteristic chemical shifts that can be used for structural confirmation. researchgate.net
Mass Spectrometry (MS) for Isotope Tracing and Metabolite Identification
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. princeton.edu It is widely used for the identification of metabolites in complex biological samples. nih.gov In the context of this compound, MS is not only used as a detector for GC and HPLC but also as a standalone technique for structural characterization and metabolic studies.
The mass spectrum of this compound or its derivatives will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions that are characteristic of its structure. researchgate.netnih.gov Analysis of these fragmentation patterns can help in confirming the structure of the molecule.
Isotope tracing is a powerful technique for studying metabolic pathways. princeton.edunih.gov In this approach, a substrate labeled with a stable isotope (e.g., ¹³C or ²H) is introduced into a biological system. The incorporation of the isotope into downstream metabolites can then be tracked by mass spectrometry. researchgate.netnih.gov This allows for the elucidation of the metabolic fate of the labeled substrate. For example, by using ¹³C-labeled precursors, it would be possible to trace the metabolic pathways of this compound in an organism. High-resolution mass spectrometry is particularly useful for distinguishing between isotopologues with small mass differences. nih.gov
Derivatization Strategies for Enhanced Analytical Resolution and Detection
In the analysis of complex biological matrices, direct measurement of this compound can be hindered by its chemical properties and the presence of interfering compounds. Derivatization, the process of chemically modifying an analyte, is a crucial strategy to improve its chromatographic behavior and detection sensitivity. For this compound and its constituent fatty acid, malvalic acid, various derivatization techniques are employed, primarily for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis.
A primary approach involves the conversion of the native fatty acid, malvalic acid, into its methyl ester, which is this compound itself. This is often achieved through transesterification of lipids in the biological matrix or esterification of free malvalic acid. Common methods include:
Acid-catalyzed Methylation: This technique employs a reagent such as 5% hydrochloric acid in methanol, heated at 60°C for one hour. This process effectively converts free fatty acids and transesterifies glycerolipids to their corresponding fatty acid methyl esters (FAMEs), including this compound.
Base-catalyzed Transesterification: A rapid and widely used method for preparing FAMEs from triglycerides is cold base-catalyzed transesterification. This involves dissolving the lipid extract in a solvent like n-hexane and adding a methanolic potassium hydroxide (B78521) solution. The reaction proceeds quickly at room temperature.
On-line Pyrolytic Methylation: This is a rapid technique where the fatty acids in a sample, such as cottonseed, are converted to their methyl esters in the presence of a methylating agent like trimethylsulfonium (B1222738) hydroxide at a high temperature (e.g., 300°C) within the GC injection port.
For HPLC analysis, where analytes are often detected using UV-Vis or fluorescence detectors, derivatization is employed to introduce a chromophore or fluorophore to the molecule. A common strategy for fatty acids, including malvalic acid, is the formation of phenacyl esters. This involves reacting the free fatty acid with a derivatizing agent like 2-bromoacetophenone. nih.gov This derivatization enhances the UV absorbance of the molecule, allowing for sensitive detection. nih.gov
Another derivatization strategy, particularly for GC-MS analysis of free fatty acids, is silylation. This process replaces active hydrogen atoms in functional groups with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte. The resulting fatty acid silyl (B83357) ethers can be readily analyzed by GC-MS.
The choice of derivatization strategy depends on the analytical technique being used, the nature of the biological matrix, and the specific research question. The following table summarizes common derivatization strategies for the analysis of malvalic acid/methyl malvalate.
| Derivatization Strategy | Analytical Technique | Reagent(s) | Purpose |
| Methylation (Esterification/Transesterification) | GC-MS, GC-FID | 5% HCl in Methanol; Methanolic KOH; Trimethylsulfonium hydroxide | Increases volatility for GC analysis |
| Phenacylation | HPLC-UV | 2-Bromoacetophenone | Adds a UV-active chromophore for HPLC detection nih.gov |
| Silylation | GC-MS | Silylating agents (e.g., BSTFA, TMCS) | Increases volatility and thermal stability of free fatty acids |
Method Validation and Quantification Protocols in Complex Biological Extracts
The development of robust and reliable analytical methods for the quantification of this compound in complex biological extracts is essential for accurate research findings. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters, as outlined by international guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
For the quantification of cyclopropenoid fatty acids (CPFAs), including malvalic acid, a validated HPLC method has been developed. nih.gov This method involves the extraction of oil from the biological matrix, followed by saponification to release the free fatty acids. These are then derivatized to form phenacyl esters, which are separated by dual-column reverse-phase HPLC and quantified using external standards. nih.gov The use of external calibration standards for CPFAs is a significant advancement, as it allows for direct quantification without the need for relative abundance calculations. nih.gov
A typical validation protocol for an HPLC-UV method for a similar compound, methyl salicylate (B1505791), demonstrated excellent performance characteristics that can be considered representative for a well-validated method. researchgate.net
| Validation Parameter | Typical Performance |
| Linearity (R²) | 0.9999 researchgate.net |
| Recovery | 99.78 - 100.0% researchgate.net |
| Precision (Intra-day and Inter-day RSD) | < 2.0% researchgate.net |
| Specificity | No interference from other components in the matrix turkjps.org |
The quantification protocol in a validated method typically involves the following steps:
Sample Preparation: Extraction of lipids from the biological matrix using an appropriate solvent system.
Derivatization: Conversion of the analyte to a more analytically amenable form, as described in section 8.3.
Instrumental Analysis: Separation and detection of the derivatized analyte using a validated chromatographic method (HPLC-UV or GC-MS).
Calibration: Generation of a calibration curve using a series of standards of known concentrations.
Quantification: Calculation of the analyte concentration in the sample by comparing its response to the calibration curve.
The following table outlines the key parameters in a method validation protocol for the quantification of this compound or its constituent fatty acid.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99 brieflands.com |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples within a predefined range (e.g., 80-120%). brieflands.com |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15-20%. brieflands.com |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically 3 times the signal-to-noise ratio. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10 times the signal-to-noise ratio. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in method parameters. |
Future Research Directions and Translational Perspectives
Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Pathways
Research into the biosynthesis of cyclopropane (B1198618) fatty acids (CPFAs), including compounds like Methyl Malvalate, has made significant progress, yet several enzymes and regulatory mechanisms remain uncharacterized. While the general pathway involving cyclopropane fatty acid synthases (CFAS) that transfer a methylene (B1212753) group from S-adenosylmethionine (SAM) to unsaturated fatty acids is understood, the specific enzymes, their substrate specificities, and the precise regulatory pathways controlling CPFA production in various organisms are still areas of active investigation. Studies have identified CFAS enzymes in bacteria like Escherichia coli and Pseudomonas aeruginosa, and in plants. However, the "elusive" nature of some CFAS enzymes and the limited knowledge regarding their substrate specificity, selectivity, and catalytic mechanisms highlight a critical need for further characterization. Understanding the genetic regulation of CFAS, such as the role of sigma factors or other regulatory proteins in response to environmental stresses like nutrient limitation or stationary phase transition, is also crucial for a complete picture of CPFA biosynthesis. Furthermore, the specific enzymes involved in acyl editing and headgroup exchange that facilitate the accumulation of modified fatty acids in triacylglycerols (TAGs) in plants are not fully elucidated, presenting opportunities for metabolic engineering.
Deeper Understanding of Molecular Mechanisms in Diverse Eukaryotic Systems
The precise molecular mechanisms by which CPFAs exert their effects in eukaryotic systems are not fully understood, although their proposed functions are related to stress response and membrane adaptation. CPFAs are known to alter the biophysical properties of cell membranes, generally decreasing membrane fluidity and restricting lipid packing. This rigidification is thought to protect membranes from adverse conditions such as changes in pH, salt concentration, drought, and temperature. In eukaryotes, the incorporation of cholesterol into membranes also influences rigidity and fluidity. While CPFAs are primarily studied in bacteria, their presence in certain eukaryotes, like plants and protozoa, suggests potential roles in eukaryotic cellular processes. For instance, CPFAs have been implicated in inhibiting stearoyl-CoA desaturase (SCD) and affecting microsomal cytochrome P-450 drug-metabolizing enzyme systems, indicating potential molecular targets. However, a deeper understanding of how these molecules interact with specific eukaryotic cellular components, signaling pathways, and how they are metabolized or integrated into eukaryotic lipid bilayers requires further investigation. The role of fatty acid sensing in plant cells, for example, is poorly understood, with hypotheses suggesting oleic acid acts as a signaling molecule.9.3. Potential for Genetic Engineering and Metabolic Engineering of CPFA-Producing Organisms
The potential for genetic and metabolic engineering to enhance the production of cyclopropane fatty acids (CPFAs) is significant, with research focusing on both microbial and plant systems. In yeast (Saccharomyces cerevisiae), heterologous expression of bacterial cyclopropane fatty acid synthases (CFAS), such as from E. coli, has successfully led to the production of CPFAs. Strategies to improve yields involve enhancing precursor availability (e.g., by overexpressing OLE1 and SAM2) and facilitating the transfer of CPFAs from phospholipids (B1166683) to storage lipids like triacylglycerols (TAGs) through the overexpression of lipases and acyl-CoA synthases. These efforts have resulted in substantial increases in CFA accumulation in yeast TAGs, reaching levels of 12 mg/g DCW and constituting over 22% of total TAG. Similar approaches are being explored in other oleaginous yeasts like Yarrowia lipolytica, demonstrating the feasibility of microbial production of CPFAs for industrial applications.
In plants, engineering efforts aim to increase CPFA content for use as industrial feedstocks. Studies have shown that expressing bacterial and plant CFAS enzymes in Nicotiana benthamiana leaves can lead to DHSA accumulation. However, attempts to produce DHSA in seed oils have faced challenges, including decreased oil content and poor germination. Research suggests that co-expressing acyltransferase genes (e.g., lysophosphatidic acid acyltransferase, diacylglycerol acyltransferase, and phospholipid diacylglycerol acyltransferase) from species naturally rich in cyclic fatty acids, alongside CFAS enzymes, can significantly enhance CPA accumulation in transgenic plants. Identifying and manipulating genes involved in fatty acid and TAG biosynthesis pathways in oilseed plants like Litchi chinensis offers targets for future metabolic engineering strategies to alter CPFA content.
Development of Novel Chemical Probes and Research Tools Utilizing this compound Analogs
The development of novel chemical probes and research tools utilizing this compound analogs is a promising avenue for advancing our understanding of fatty acid metabolism and enzyme function. Given that S-adenosylmethionine (SAM) is a crucial cofactor in CPFA biosynthesis, SAM analogs with modifications like photoaffinity labels or biotin (B1667282) tags are being developed to profile SAM-dependent methyltransferase (MTase) activity. These probes can covalently label active enzymes, allowing for the identification and quantification of enzyme activity in complex biological matrices. While specific probes for this compound or its direct pathway enzymes are not extensively documented, the general strategies for developing MTase probes, which involve creating analogs of SAM with reactive groups for labeling and affinity tags for enrichment, can be applied. Such probes could be instrumental in identifying uncharacterized enzymes involved in CPFA synthesis or modification, understanding their substrate specificity, and studying their interactions within cellular environments. Furthermore, the synthesis of pure this compound and its derivatives, as demonstrated by preparative HPLC methods, provides essential standards for biochemical and enzymatic studies, enabling the characterization of enzyme kinetics and reaction mechanisms.
Investigation of this compound's Role in Specific Plant Physiological Processes
Cyclopropane fatty acids (CPFAs), including malvalic acid derivatives, are proposed to play roles in plant physiological processes, particularly in stress response and membrane adaptation. Their presence in plant seed oils suggests a functional role as defense metabolites, potentially protecting plants from pathogens, herbivores, or insects. CPFAs are known to alter membrane biophysical properties, increasing rigidity and reducing fluidity, which may contribute to tolerance against environmental stresses such as drought, high temperatures, or extreme pH. While the precise mechanisms are still under investigation, research into plant fatty acid desaturases and the enzymes involved in the Kennedy pathway and acyl editing cycle in plants like Litchi chinensis aims to elucidate how these unusual fatty acids are synthesized and integrated into plant lipids. Understanding these roles could lead to strategies for enhancing plant stress resilience or improving crop nutritional value through genetic modification.
Advanced Computational Modeling and Structural Biology Approaches for Enzyme-Substrate Interactions
Advanced computational modeling and structural biology approaches are critical for elucidating the mechanisms of cyclopropane fatty acid synthases (CFAS) and their interactions with substrates. Crystal structures of bacterial CFAS enzymes, such as from E. coli and A. aeolicus, have been determined, revealing key structural features like active site residues and the involvement of bicarbonate ions. These structures provide a basis for understanding enzyme-substrate binding and catalysis. Molecular dynamics (MD) simulations are being employed to study the dynamic changes in enzyme active sites during the cyclopropanation process, including cofactor binding and substrate interaction. Such studies help identify critical amino acids, map substrate binding pockets, and understand the conformational changes that facilitate methyl group transfer from SAM to unsaturated fatty acids. By combining structural data with computational analyses like docking and MD simulations, researchers can predict enzyme specificity, design enzyme variants with altered properties, and gain deeper insights into the catalytic mechanisms, which is essential for developing novel biocatalysts and engineering metabolic pathways.
Q & A
Q. What are the established synthetic routes for methyl malvalate, and how can purity be validated?
this compound is synthesized via cyclopropene ring formation in fatty acid esters. A key method involves reacting cyclopropene precursors (e.g., 8,9-methylene intermediates) with methylating agents under controlled conditions . Purity validation requires gas chromatography-mass spectrometry (GC-MS) with a focus on the base peak at m/z 81 and absence of parent-minus-one peaks (m/z 67), as 1,2-disubstituted cyclopropenes exhibit distinct fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy is critical to confirm cyclopropene geometry and rule out vinyl hydrogen artifacts .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Mass Spectrometry : The base peak at m/z 81 and intense peaks at m/z 41, 67, and 95 confirm the 1,2-disubstituted cyclopropene structure. Synthetic compounds lack the parent-minus-one peak, distinguishing them from natural analogs .
- NMR : Absence of vinylic hydrogens in proton NMR and cyclopropene carbon signals in NMR validate structural integrity .
- Halphen Assay : Synthetic this compound produces an orange color (540 nm absorption) and assays >100% compared to natural oils due to standardized cyclopropenoid content .
Q. What experimental models are used to study this compound’s bioactivity?
this compound’s growth-inhibitory effects on Lepidoptera larvae (e.g., Pectinophora gossypiella) are tested via dietary incorporation assays. Dose-response experiments (e.g., ED = 0.27% diet) require standardized diets, controlled larval stages, and mortality/growth metrics over 7–14 days . For enzyme inhibition studies (e.g., stearoyl-CoA desaturase), IC values are derived from in vitro assays using liver microsomes and -labeled substrates .
Advanced Research Questions
Q. How do structural modifications of this compound analogs influence enzyme inhibition efficacy?
Structure-activity relationship (SAR) studies reveal that cyclopropene position critically impacts inhibitory potency. For example:
- 8,9-Cyclopropene analog : IC = 2× higher than methyl sterculate (MeSter) due to suboptimal alignment with desaturase active sites .
- 10,11-Cyclopropene analog : IC ≈ MeSter, suggesting proximity to the enzyme’s catalytic center is essential . Methoxy substitutions at position 8 (e.g., EH87) reduce activity, highlighting steric hindrance effects . SAR strategies should prioritize analogs with cyclopropene at C9/C10 and minimal bulky substituents .
Q. How can conflicting data on this compound’s reactivity with thiols be resolved?
Discrepancies in mercaptan addition studies arise from reaction conditions:
- Non-reproducible reactions (Coleman & Schneider): Occur under inert nitrogen, where thiols fail to initiate radical pathways .
- Quantitative sulfide formation : Achieved with oxygen or radical initiators (e.g., AIBN), confirming free-radical-mediated addition across the strained cyclopropene double bond . Methodological recommendation: Use electron paramagnetic resonance (EPR) to track radical intermediates and control oxygen levels rigorously .
Q. What mechanisms underlie this compound’s role in promoting aflatoxin-induced hepatoma in trout?
In vivo studies show this compound synergizes with aflatoxin B by:
- Lipid peroxidation : Cyclopropene rings enhance oxidative stress, damaging hepatocyte membranes and facilitating carcinogen uptake .
- Desaturase inhibition : Blocking stearoyl-CoA desaturase alters membrane fluidity, promoting pre-neoplastic lesion proliferation . Experimental design should include histopathology, lipidomics, and tumor incidence metrics over 6–12 months .
Q. How can researchers address variability in cyclopropenoid fatty acid quantification across natural sources?
Natural oils (e.g., Sterculia foetida) exhibit variable Halphen reactivity due to differing cyclopropenoid concentrations. Solutions include:
- Standardized calibration : Use synthetic this compound as a reference (≥95% purity) to normalize assay results .
- LC-MS/MS quantification : Replace colorimetric Halphen assays with targeted mass spectrometry for absolute quantification .
Methodological Challenges and Data Interpretation
Q. How should researchers design dose-response experiments to account for this compound’s biphasic effects?
At high concentrations (>1% diet), this compound exhibits paradoxical growth promotion in some insect models. To mitigate this:
Q. What strategies validate cyclopropene stability in long-term bioassays?
Cyclopropene rings are prone to oxidation and ring-opening. Stability protocols include:
- Storage : -20°C under argon with antioxidants (e.g., BHT) .
- In situ stability checks : Periodic NMR or FT-IR analysis of stored samples to detect degradation .
Data Contradictions and Reproducibility
Q. Why do synthetic this compound analogs show inconsistent bioactivity across studies?
Discrepancies arise from:
- Stereochemical variability : Racemic mixtures (e.g., EH87) introduce enantiomers with differing biological activity .
- Impurity artifacts : Trace aldehydes/ketones from synthesis can skew enzyme inhibition results. Rigorous purification (e.g., silica gel chromatography) is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
